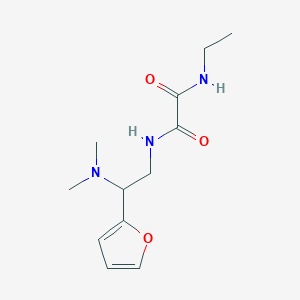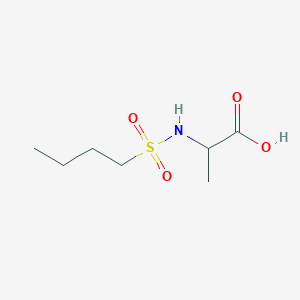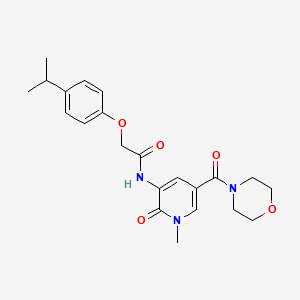
3-((Benzyloxy)méthyl)oxétane
Vue d'ensemble
Description
3-((Benzyloxy)methyl)oxetane: is an organic compound featuring an oxetane ring substituted with a benzyloxy methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of the benzyloxy methyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Synthèse et réactivité
Le cycle oxétane à quatre chaînons, comme dans "3-((Benzyloxy)méthyl)oxétane", a été de plus en plus exploité pour ses comportements contrastés : son influence sur les propriétés physicochimiques en tant que motif stable en chimie médicinale et sa propension à subir des réactions d'ouverture de cycle en tant qu'intermédiaire de synthèse .
Formation par ouverture d'époxyde
Une méthode de formation des oxétanes implique l'ouverture d'un cycle époxyde avec du ylure de triméthyloxosulfonium. Cette méthode a été étendue pour incorporer des substituants alkyles qui pourraient être manipulés davantage pour accéder à une gamme de dérivés d'oxétane .
Formation du motif 2-hydroxyméthyloxétane
Le motif 2-hydroxyméthyloxétane peut être formé avec un bon rendement après déprotection de l'acétal. Les dérivés vinyliques subissent avec succès une bromation avec Br2 ou une époxydation avec m-CPBA .
Expansion de cycle d'époxyde non substitué
L'expansion de cycle d'un époxyde non substitué pour former un cycle oxétane nécessite un chauffage modéré. Des barrières d'expansion de cycle subséquentes ont été calculées pour l'oxétane vers le THF à 25 kcal·mol−1 et le THF vers le tétrahydropyran (THP) à 38 kcal·mol−1 .
Formation d'oxétanes chiraux
Des oxétanes chiraux enrichis en énantiomères peuvent être obtenus à partir d'époxydes enrichis en énantiomères avec une rétention complète de la pureté énantiomérique .
Formation d'azétidine-oxétane spirocyclique
Carreira et ses collaborateurs ont appliqué cette approche à la N-Boc-azétidine-3-one, où cette transformation a été couronnée de succès dans la génération d'une azétidine-oxétane spirocyclique .
Méthode photorédox
Un système photocatalyseur-quinuclidine génère un radical en position α par rapport au groupe alcool, qui est suffisamment nucléophile pour s'additionner à l'ion sulfonium vinylique. Cela génère un radical cation qui est réduit en ylure de sulfonium, fermant le cycle photorédox. Cet ylure est un bon groupe partant qui peut être attaqué de manière intramoléculaire par le groupe hydroxyle, générant l'oxétane .
Synthèse de composés biologiquement actifs
Cette chimie générale et douce permet l'installation facile d'un cycle oxétane à partir de matières premières simples, avec des applications potentielles dans la synthèse ou la modification en fin de synthèse de composés biologiquement actifs .
Mécanisme D'action
Target of Action
Oxetanes, in general, are known to interact with a variety of biological targets due to their unique structural properties .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various interactions with biological targets . The specific interactions of 3-((Benzyloxy)methyl)oxetane with its targets would depend on the specific biochemical context.
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including epoxide opening with trimethyloxosulfonium ylide . This suggests that 3-((Benzyloxy)methyl)oxetane could potentially interact with pathways involving epoxides or related compounds.
Pharmacokinetics
Oxetanes in general are known to have interesting physicochemical properties, which can influence their pharmacokinetic behavior . These properties include low molecular weight, high polarity, and marked three-dimensionality, which can impact the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((Benzyloxy)methyl)oxetane. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzyloxy methyl-substituted epoxide under basic conditions. For instance, the reaction of benzyloxy methyl epoxide with a strong base like sodium hydride can yield the desired oxetane .
Industrial Production Methods: Industrial production of oxetane derivatives often employs similar cyclization strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be adapted for the synthesis of oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: The benzylo
Propriétés
IUPAC Name |
3-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKSFHVQSBUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)



![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)
![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)
![3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2494458.png)

![N-cyclopropyl-N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)
